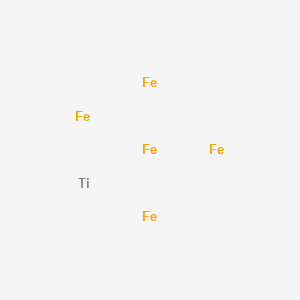

iron;titanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iron titanium, often referred to as iron titanate, is a compound characterized by the interaction of iron and titanium elements with oxygen. It is denoted by the chemical formula Fe₂TiO₅. This compound belongs to the family of titanates and exhibits unique properties that make it valuable in various scientific and industrial applications .

Métodos De Preparación

The synthesis of iron titanate generally involves high-temperature processes to facilitate the chemical reactions necessary for its formation. Several common methods are employed, each with its own set of advantages and considerations:

Solid-State Reaction Method: This traditional method involves heating raw materials at high temperatures.

Solvothermal Method: In this approach, precursors are reacted in a solvent under pressure and temperature conditions.

Hydrothermal Method: Similar to the solvothermal method but typically carried out in a water-based environment.

Análisis De Reacciones Químicas

Iron titanate undergoes various types of chemical reactions, including:

Oxidation: Iron titanate can undergo oxidation reactions, where it reacts with oxygen to form higher oxidation state compounds.

Reduction: It can also be reduced under certain conditions, often involving hydrogen or carbon monoxide as reducing agents.

Substitution: Iron titanate can participate in substitution reactions where one of its constituent elements is replaced by another element.

Common reagents and conditions used in these reactions include high temperatures, specific atmospheric conditions (e.g., inert or reducing atmospheres), and the presence of catalysts. Major products formed from these reactions include various iron and titanium oxides .

Aplicaciones Científicas De Investigación

Iron titanate has a wide range of scientific research applications, including:

Photocatalysis: Iron titanate is known for its excellent photocatalytic properties, making it highly suitable for use in water and air purification systems.

Magnetism-Based Applications: Due to its intrinsic magnetic properties, it can be used in magnetic storage devices, sensors, and spintronics.

Medical Applications: Iron titanate’s biocompatibility makes it suitable for use in medical implants and other biomedical applications.

Mecanismo De Acción

The mechanism by which iron titanate exerts its effects is primarily based on its structural and electronic properties. The interaction between iron and titanium ions within an oxide lattice creates a fascinating structure that influences its magnetic and electrical properties. These properties are exploited in various applications, such as photocatalysis, where iron titanate acts as a catalyst to degrade pollutants under light irradiation .

Comparación Con Compuestos Similares

Iron titanate can be compared with other similar compounds, such as:

Titanium Dioxide (TiO₂): While both compounds have photocatalytic properties, iron titanate exhibits better performance in certain applications due to its unique structural characteristics.

Iron Oxide (Fe₂O₃): Iron oxide is another compound with magnetic properties, but iron titanate’s combination of iron and titanium provides additional benefits in terms of stability and reactivity.

Ilmenite (FeTiO₃): Ilmenite is a naturally occurring mineral that serves as a source of titanium and iron.

Propiedades

Número CAS |

92909-57-4 |

|---|---|

Fórmula molecular |

Fe5Ti |

Peso molecular |

327.09 g/mol |

Nombre IUPAC |

iron;titanium |

InChI |

InChI=1S/5Fe.Ti |

Clave InChI |

CZIPNXPWSMCHDN-UHFFFAOYSA-N |

SMILES canónico |

[Ti].[Fe].[Fe].[Fe].[Fe].[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)

![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)

![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)

methanone](/img/structure/B14369681.png)

![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)

![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)

![N-Benzyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14369700.png)

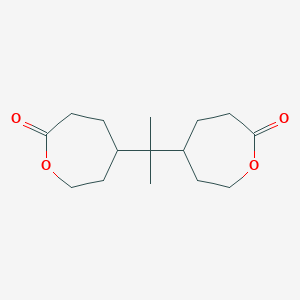

![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)

![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)